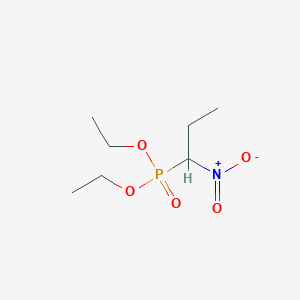
Diethyl(1-nitropropyl)phosphonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Diethyl(1-nitropropyl)phosphonate is a chemical compound that belongs to the class of phosphonates Phosphonates are characterized by the presence of a phosphorus atom bonded to an alkyl or aryl group and two alkoxy groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Diethyl(1-nitropropyl)phosphonate can be synthesized through several methods. One common approach involves the Michaelis-Arbuzov reaction, where a trialkyl phosphite reacts with an alkyl halide to form the desired phosphonate. For example, diethyl phosphite can react with 1-bromo-1-nitropropane under controlled conditions to yield this compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale reactions using similar synthetic routes. The reaction conditions are optimized to ensure high yield and purity of the product. This may include the use of catalysts, temperature control, and purification steps such as distillation or recrystallization .
Análisis De Reacciones Químicas
Types of Reactions
Diethyl(1-nitropropyl)phosphonate undergoes various chemical reactions, including:
Oxidation: The nitro group can be oxidized to form nitroso or other nitrogen-containing functional groups.
Reduction: The nitro group can be reduced to an amine or other reduced forms.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like hydrogen gas or metal hydrides for reduction, and nucleophiles like amines or alcohols for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the nitro group may yield nitroso compounds, while reduction may produce amines. Substitution reactions can lead to a variety of phosphonate derivatives .
Aplicaciones Científicas De Investigación
Diethyl(1-nitropropyl)phosphonate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis for the preparation of various phosphonate derivatives.
Biology: It can be used in the study of enzyme inhibitors and as a probe for biological pathways involving phosphorus-containing compounds.
Mecanismo De Acción
The mechanism of action of diethyl(1-nitropropyl)phosphonate involves its interaction with molecular targets through its phosphonate and nitro groups. These functional groups can participate in various chemical reactions, such as binding to enzyme active sites or interacting with other biomolecules. The specific pathways involved depend on the context of its use, such as in enzyme inhibition or as a synthetic intermediate .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to diethyl(1-nitropropyl)phosphonate include other phosphonates like diethyl(1-nitroethyl)phosphonate and diethyl(1-nitrobutyl)phosphonate. These compounds share similar structural features but differ in the length and branching of the alkyl chain .
Uniqueness
Its ability to undergo various chemical reactions and its utility in different fields make it a valuable compound for research and industrial applications .
Propiedades
Número CAS |
6329-58-4 |
|---|---|
Fórmula molecular |
C7H16NO5P |
Peso molecular |
225.18 g/mol |
Nombre IUPAC |
1-diethoxyphosphoryl-1-nitropropane |
InChI |
InChI=1S/C7H16NO5P/c1-4-7(8(9)10)14(11,12-5-2)13-6-3/h7H,4-6H2,1-3H3 |
Clave InChI |
UCVFMTDYGKKVPT-UHFFFAOYSA-N |
SMILES canónico |
CCC([N+](=O)[O-])P(=O)(OCC)OCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


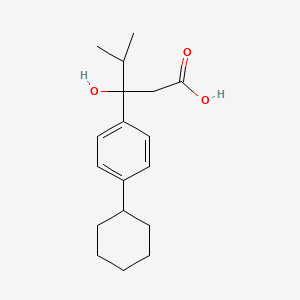
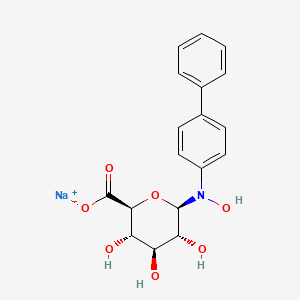
![Furo[2,3-g]benzothiazole](/img/structure/B13792660.png)
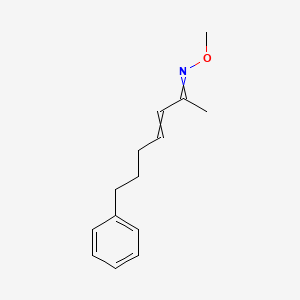
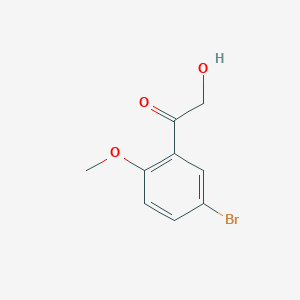
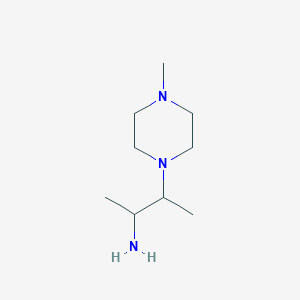
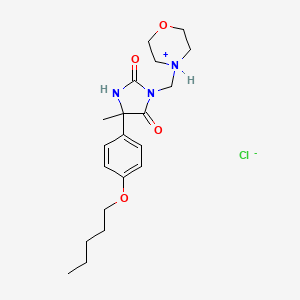
![9-[4-phenyl-6-(9-phenyl-3-dibenzofuranyl)-1,3,5-triazin-2-yl]-9H-Carbazole](/img/structure/B13792696.png)
![Acetamide,2-[(5-ethyl-2,6-dimethylthieno[2,3-D]pyrimidin-4-YL)thio]-N-phenyl-](/img/structure/B13792708.png)
![2-[(C,N-dimethylcarbonimidoyl)amino]benzoic acid](/img/structure/B13792716.png)
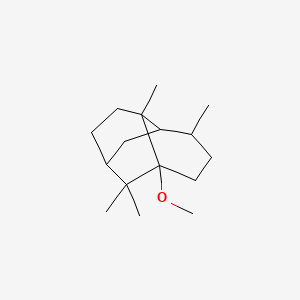

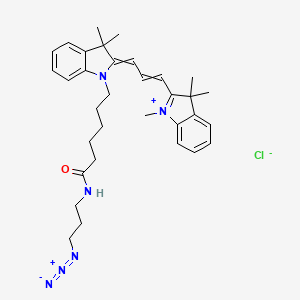
![Cyclohexanone, 2-[[(2-ethylphenyl)amino]methylene]-](/img/structure/B13792727.png)
